Introduction: The Strategic Role of a Fluorinated Indanol Scaffold
Introduction: The Strategic Role of a Fluorinated Indanol Scaffold
An In-depth Technical Guide to 6-Fluoro-2,3-dihydro-1H-inden-1-ol
6-Fluoro-2,3-dihydro-1H-inden-1-ol is a fluorinated derivative of indanol, a bicyclic molecule containing a benzene ring fused to a five-membered ring. The strategic placement of a fluorine atom on the aromatic ring and a hydroxyl group on the aliphatic ring makes this compound a highly valuable and versatile building block, particularly in the field of medicinal chemistry.
The introduction of fluorine into drug candidates is a well-established strategy to modulate metabolic stability, lipophilicity, and binding affinity.[1] The hydroxyl group provides a convenient synthetic handle for further molecular elaboration. Consequently, 6-fluoro-2,3-dihydro-1H-inden-1-ol, especially its chiral enantiomers, serves as a crucial intermediate in the synthesis of complex therapeutic agents. This guide provides a comprehensive overview of its fundamental properties, synthesis, characterization, and applications for professionals in drug discovery and chemical research.
Physicochemical and Structural Properties
6-Fluoro-2,3-dihydro-1H-inden-1-ol is typically encountered as a colorless oil or a light-yellow liquid at ambient temperature.[2][3] Its core structure consists of a 2,3-dihydro-1H-indene (indan) backbone, functionalized with a fluorine atom at the 6-position of the aromatic ring and a hydroxyl group at the 1-position of the cyclopentanol moiety.
| Property | Value | Source(s) |
| IUPAC Name | 6-Fluoro-2,3-dihydro-1H-inden-1-ol | N/A |
| CAS Number | 52085-94-6 (Racemate) | [3][4] |
| Molecular Formula | C₉H₉FO | [3] |
| Molecular Weight | 152.16 g/mol | [3] |
| Appearance | Colorless oil to light-yellow liquid | [2][3] |
| Melting Point | Not reported (liquid at room temp.) | N/A |
| Boiling Point | Not reported | N/A |
| Solubility | Soluble in common organic solvents like methanol, dichloromethane, and toluene. | [5] |
Spectroscopic and Analytical Profile
Accurate structural confirmation is paramount in synthesis. Below is a summary of the key spectroscopic data used to characterize 6-Fluoro-2,3-dihydro-1H-inden-1-ol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of this molecule.
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¹H NMR: The proton NMR provides a clear fingerprint of the molecule's structure. Data reported for a solution in CDCl₃ at 400 MHz shows characteristic peaks for the aromatic protons, the carbinol proton (CH-OH), and the aliphatic methylene protons.[1]
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Aromatic Region (δ 6.90-7.20 ppm): Three distinct signals corresponding to the protons on the fluorinated benzene ring. The coupling patterns (doublet of doublets, triplet of doublets) are indicative of their positions relative to each other and the fluorine atom.
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Carbinol Proton (δ ~5.18 ppm): A triplet at approximately 5.18 ppm corresponds to the proton attached to the same carbon as the hydroxyl group (H1).[1]
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Aliphatic Region (δ 1.90-3.10 ppm): A series of multiplets representing the four protons of the two methylene groups (C2 and C3) in the five-membered ring.[1]
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-
¹⁹F NMR: A single resonance is expected in the ¹⁹F NMR spectrum, characteristic of an aryl fluoride. The precise chemical shift would require experimental determination but is a key identifier for fluorinated compounds.
Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of key functional groups.
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O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.
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C-H Stretch (Aromatic): Sharp peaks typically appear just above 3000 cm⁻¹.
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C-H Stretch (Aliphatic): Peaks appear just below 3000 cm⁻¹.
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C=C Stretch (Aromatic): Absorptions in the 1450-1600 cm⁻¹ region.
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C-F Stretch: A strong, characteristic absorption band is expected in the 1000-1300 cm⁻¹ region.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The expected exact mass for the molecular ion [M]⁺ of C₉H₉FO is readily calculated and confirmed experimentally.[1][2]
Synthesis and Reactivity
The most common and efficient synthesis of 6-fluoro-2,3-dihydro-1H-inden-1-ol is through the stereoselective reduction of its corresponding ketone, 6-fluoro-2,3-dihydro-1H-inden-1-one.
Caption: General workflow for the synthesis of the target compound.
Detailed Experimental Protocol: Asymmetric Reduction
The following protocol is adapted from a documented large-scale synthesis for the (S)-enantiomer, demonstrating a field-proven methodology.[5] This process is a cornerstone of asymmetric synthesis, where a chiral catalyst guides the reaction to form predominantly one enantiomer.
Step-by-Step Methodology:
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Reactor Setup: A multi-necked, round-bottom flask is equipped with an overhead stirrer, thermocouple, addition funnels, and a nitrogen inlet to ensure an inert atmosphere.
-
Catalyst Preparation: Charge the reactor with (R)-2-Methyl-CBS-oxazaborolidine solution (1 M in toluene) under a nitrogen purge.
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Borane Addition: Add a solution of borane-dimethyl sulfide complex (BH₃·SMe₂) to the catalyst solution while maintaining a low temperature (e.g., 0-5 °C).
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Substrate Addition: Slowly add a solution of the starting material, 6-fluoro-2,3-dihydro-1H-inden-1-one, dissolved in a suitable solvent like tetrahydrofuran (THF), to the reaction mixture. The temperature should be carefully controlled throughout the addition.
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Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.
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Quenching: Once the reaction is complete, it is carefully quenched by the slow addition of a protic solvent, typically methanol, at a low temperature to decompose any excess borane.
-
Workup and Isolation: The reaction mixture is then subjected to an aqueous workup, which may involve washing with a mild acid, a base, and brine. The organic layer is separated, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure to yield the crude product.
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Purification: If necessary, the crude product can be purified by column chromatography on silica gel to yield the highly pure 6-fluoro-2,3-dihydro-1H-inden-1-ol.
Key Applications in Research and Development
The primary utility of 6-fluoro-2,3-dihydro-1H-inden-1-ol is as a chiral intermediate in the synthesis of pharmaceuticals. Its structure is a key component of molecules designed to interact with specific biological targets.
Case Study: Intermediate in Cancer Therapeutics
A prominent, documented application is its use in the synthesis of 3-((1R)-6-fluoro-2,3-dihydro-1H-inden-1-yl)-N-(3-methyl-1H-pyrazol-5-yl)-3H-imidazo[4,5-b]pyridin-5-amine .[5] This complex molecule is a potent inhibitor of certain protein kinases and has been investigated for the treatment of cancers.[5]
Caption: Role as an intermediate in kinase inhibitor synthesis.
In this synthetic pathway, the hydroxyl group of the indanol is first converted to an azide with an inversion of stereochemistry (Sₙ2 reaction), a common strategy in medicinal chemistry.[5] This azide intermediate then undergoes further reactions to build the complex heterocyclic final product.
Safety and Handling
As with any chemical reagent, proper handling of 6-fluoro-2,3-dihydro-1H-inden-1-ol is essential. While a specific Material Safety Data Sheet (MSDS) for the racemic compound is not widely published, data from the chiral enantiomer and related fluoro-indanols provide a reliable basis for safety protocols.
-
GHS Hazard Classification (Anticipated):
-
Acute Toxicity, Oral: May be harmful if swallowed.
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
-
-
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
-
Handling: Avoid breathing vapor or mist. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
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References
- United States Patent 9,062,050 B2. (2015).
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Cook, D., Stephens, C. E., & La-Venia, A. (2021). Novel Spiro Barbiturates Can Reverse the Action of General Anesthetics on the GABAAR. Manuscript. [Link]
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Li, T., et al. (2022). Cooperative Bimetallic Radical Catalysis Enables Asymmetric Hydrogen-Atom Transfer. Preprint. [Link]
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Woodward, S., et al. (2015). Organocatalytic Synthesis of Pentafulvene Derivatives and Kinetic Analysis of Copper Catalyzed 1,4-Addition. Nottingham ePrints. [Link]
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Cook, D., Stephens, C. E., & La-Venia, A. (2021). The Action of Positive Allosteric Modulators of the GABAAR Can Be Reversed by Novel Spiro Barbiturates. ChemRxiv. [Link]
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Chemical Suppliers. (n.d.). 4-fluoro-2,3-dihydro-1H-inden-1-one | CAS 699-99-0. [Link]
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ChemRxiv. (2021). Supporting Information for The Action of Positive Allosteric Modulators of the GABAAR Can Be Reversed by Novel Spiro Barbiturates. [Link]
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GlobalChemMall. (n.d.). (2R)-2-amino-3-phenylmethoxypropan-1-ol,hydrochloride. [Link]
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GlobalChemMall. (n.d.). (2S)-2-amino-3-methylbutan-1-ol,hydrochloride. [Link]
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GlobalChemMall. (n.d.). (2S)-3-(4-hydroxyphenyl)-4-methyl-2-[4-(2-piperidin-1-ylethoxy)phenyl]-2H-chromen-7-ol,hydrochloride. [Link]
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ResearchGate. (2020). Synthesis of Sterically Hindered f-Amphbinol Ligands and Application in Iridium-Catalyzed Asymmetric Hydrogenation of Various Ketones. [Link]
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